molecular formula C17H16ClN3OS B11453107 3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide

3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide

Cat. No.: B11453107
M. Wt: 345.8 g/mol
InChI Key: AIWREOVIKRQWIL-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a chlorophenyl group, a methoxyphenyl group, and a carbothioamide group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide typically involves the reaction of 4-chlorobenzaldehyde with 4-methoxyphenylhydrazine to form the corresponding hydrazone This hydrazone is then cyclized using a suitable cyclizing agent, such as acetic acid, to form the pyrazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the nitro group (if present) or the pyrazole ring, leading to the formation of amines or dihydropyrazoles.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of amines and dihydropyrazoles.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Exhibits potential as an antimicrobial and antifungal agent due to its ability to inhibit the growth of certain microorganisms.

    Medicine: Investigated for its potential as an anti-inflammatory and analgesic agent. It may also have applications in cancer therapy due to its cytotoxic effects on certain cancer cell lines.

    Industry: Used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as cyclooxygenase (COX), leading to its anti-inflammatory effects. It may also interact with DNA and proteins, causing cytotoxic effects on cancer cells. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-3-(4-methoxyphenyl)urea: Similar structure but with a urea group instead of a carbothioamide group.

    4-Chlorophenylhydrazine: A precursor in the synthesis of the target compound.

    4-Methoxyphenylhydrazine: Another precursor used in the synthesis.

Uniqueness

3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide is unique due to the presence of both chlorophenyl and methoxyphenyl groups attached to the pyrazole ring, along with the carbothioamide group. This combination of functional groups imparts specific chemical and biological properties to the compound, making it distinct from other similar compounds.

Properties

Molecular Formula

C17H16ClN3OS

Molecular Weight

345.8 g/mol

IUPAC Name

5-(4-chlorophenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazole-2-carbothioamide

InChI

InChI=1S/C17H16ClN3OS/c1-22-14-8-4-12(5-9-14)16-10-15(20-21(16)17(19)23)11-2-6-13(18)7-3-11/h2-9,16H,10H2,1H3,(H2,19,23)

InChI Key

AIWREOVIKRQWIL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2C(=S)N)C3=CC=C(C=C3)Cl

Origin of Product

United States

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